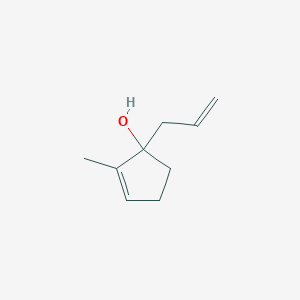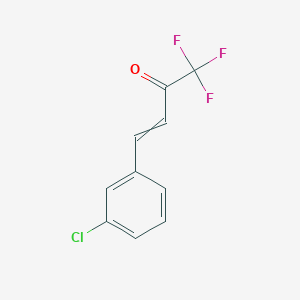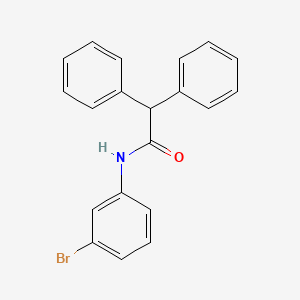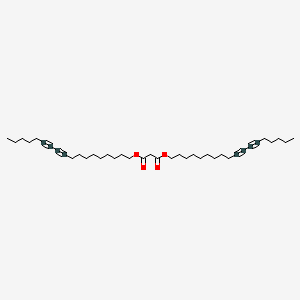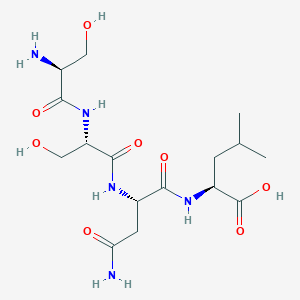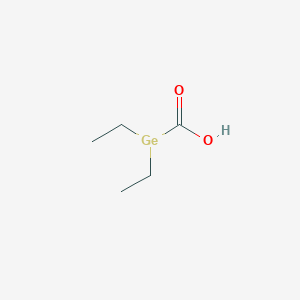![molecular formula C21H28OSi B14250624 Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- CAS No. 188263-82-3](/img/structure/B14250624.png)
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is a chemical compound with the molecular formula C21H28OSi. It is known for its unique structure, which includes a silane group bonded to a diphenyl group and a tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- typically involves the reaction of diphenylsilane with tert-butyl alcohol and 3-methyl-2-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of biomolecules and as a component in the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- involves its interaction with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and adhesion applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy(3-methyl-2-butenyl)silane
- Diphenylmethylsilane
- tert-Butyldimethylsilyl chloride
Uniqueness
Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl- is unique due to its combination of a silane group with a diphenyl and tert-butyl group, along with a 3-methyl-2-butenyl ether linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
188263-82-3 |
|---|---|
Molekularformel |
C21H28OSi |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
tert-butyl-(3-methylbut-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C21H28OSi/c1-18(2)16-17-22-23(21(3,4)5,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,17H2,1-5H3 |
InChI-Schlüssel |
PTQHYYRGDQETQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)

![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
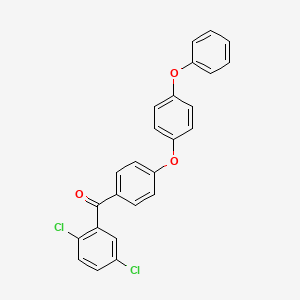
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
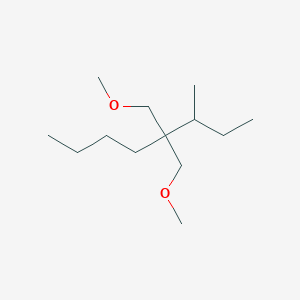
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
